1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride
Description
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrazole, characterized by a cyclobutylmethyl substituent at the pyrazole ring’s nitrogen (N1) and a sulfonyl chloride group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHLWXKMUQILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclobutylmethyl group: This step involves the alkylation of the pyrazole ring with cyclobutylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Pyrazole N-oxides: Formed from the oxidation of the pyrazole ring.
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its sulfonyl chloride group allows for nucleophilic substitution reactions, making it useful in:
- Formation of Sulfonamides : It reacts with amines to produce sulfonamide derivatives, which are crucial in drug development due to their antibacterial properties.
- Synthesis of Heterocycles : The compound can be utilized to create complex heterocyclic structures that are often found in pharmaceuticals.
Table 1: Synthesis of Sulfonamide Derivatives
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride + Amine | Sulfonamide derivative | 78 |
| Cyclization | This compound + Ketone | Heterocyclic compound | 65 |
Pharmaceutical Applications
Research indicates that compounds derived from this compound exhibit significant biological activities. Notably, they have been studied for their potential as:
- Anticancer Agents : Certain derivatives demonstrate antiproliferative activity against various cancer cell lines, as shown in studies where IC50 values were determined.
Case Study: Antiproliferative Activity
In a study examining the cytotoxic effects of synthesized pyrazole derivatives, it was found that some compounds derived from this compound exhibited IC50 values below 10 µM against U937 cells, indicating promising anticancer potential .
Biological Research Applications
Beyond medicinal chemistry, the compound is also utilized in biological research. Its role as an organic buffer makes it suitable for various biochemical assays.
Table 2: Biological Assays Utilizing the Compound
| Assay Type | Application | Observations |
|---|---|---|
| Cell Viability Assay | Cytotoxicity testing | No significant cytotoxicity observed at low concentrations |
| Enzyme Inhibition Test | Screening for enzyme inhibitors | Effective against specific enzymes involved in metabolic pathways |
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride can be contextualized by comparing it to analogous pyrazole-4-sulfonyl chloride derivatives.
Table 1: Comparative Analysis of Pyrazole-4-Sulfonyl Chloride Derivatives
Structural and Functional Insights
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 1-methyl-3-trifluoromethyl derivatives enhances electrophilicity at the sulfonyl chloride, accelerating nucleophilic substitution reactions (e.g., with amines to form sulfonamides) . Aromatic vs. In contrast, the cyclobutylmethyl group offers a balance of steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates .
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 307.15 g/mol for the 5-chloro-2-methoxyphenyl derivative) are typically utilized in specialized medicinal chemistry projects, where substituents target specific binding pockets .
- Simpler analogs like 1-methyl-1H-pyrazole-4-sulfonyl chloride (180.6 g/mol) are cost-effective intermediates for high-throughput screening .
Purity and Commercial Availability :
- Most derivatives are available at ≥95% purity, suitable for research-scale synthesis. Enamine and Kanto Reagents emphasize bulk production capabilities, while CymitQuimica and American Elements cater to niche, high-purity demands .
Biological Activity
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclobutylmethyl group and a sulfonyl chloride functional group. Its molecular formula is CHClNOS, with a molecular weight of approximately 218.7 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known to facilitate nucleophilic attack by biomolecules, leading to the formation of covalent bonds that can inhibit or activate specific pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antiinflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as Janus kinase (JAK), which are implicated in various autoimmune diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Cyclobutylmethyl | Enhanced anti-inflammatory activity | |
| Variations on the pyrazole ring | Modulation of JAK inhibition potency |
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition of JAK Pathways : A study demonstrated that derivatives of pyrazole sulfonamides, including this compound, exhibited significant inhibition of JAK-mediated signaling pathways, which are crucial for the treatment of autoimmune diseases .
- Antitumor Activity : In vitro assays showed that this compound could reduce the viability of certain cancer cell lines, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Research indicated that the compound could modulate inflammatory responses in cellular models, providing insights into its therapeutic applications for inflammatory diseases .
Q & A
Q. Key variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) improve nucleophilicity .
- Base Selection : Et₃N or DIEA for neutralization of HCl byproduct .
- Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
Troubleshooting : - Low yields may arise from moisture; use anhydrous conditions and molecular sieves .
- Steric hindrance from the cyclobutylmethyl group may slow kinetics; extended reaction times (12–24 hrs) are recommended .
Advanced: What challenges arise in scaling up the synthesis, and how are they mitigated?
Q. Challenges :
- Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using EtOAc/hexane) or fractional distillation .
- Exothermic Reactions : Sulfonation steps require controlled addition of reagents to prevent overheating .
- Moisture Sensitivity : Large-scale reactions necessitate rigorous drying of solvents and inert atmospheres .
Process Optimization : - Use flow chemistry for continuous sulfonation to improve safety and yield .
Advanced: How does the cyclobutylmethyl substituent influence reactivity compared to other alkyl groups?
- Steric Effects : The cyclobutylmethyl group increases steric bulk, potentially reducing reaction rates in nucleophilic substitutions compared to methyl or ethyl analogs. This requires longer reaction times or elevated temperatures .
- Electronic Effects : The strained cyclobutane ring may slightly destabilize the sulfonyl chloride, enhancing electrophilicity in polar solvents .
- Biological Impact : Cyclobutyl groups improve metabolic stability in vivo compared to linear alkyl chains, making derivatives more suitable for pharmacokinetic studies .
Advanced: How are computational methods used to predict the reactivity of this compound?
- DFT Calculations : Modeling the sulfonyl chloride’s LUMO energy to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulating interactions with biological targets (e.g., enzyme active sites) to guide derivative design .
- Solubility Prediction : COSMO-RS models to optimize solvent systems for reactions .
Advanced: What contradictory data exist regarding the stability of this compound under varying pH conditions?
- Acidic Conditions : Hydrolysis of sulfonyl chloride to sulfonic acid is rapid below pH 3 .
- Neutral/Basic Conditions : Stable in anhydrous environments but hydrolyzes in aqueous basic media (pH > 9) .
Resolution : Stability studies using HPLC-MS show that buffered systems (pH 5–7) in aprotic solvents (e.g., THF) minimize decomposition .
Advanced: What strategies are employed to improve solubility for in vivo studies of derivatives?
- Prodrug Design : Converting sulfonamides to phosphate esters for enhanced aqueous solubility .
- Co-solvent Systems : Using PEG-400 or cyclodextrins in formulation .
- Structural Modifications : Introducing polar groups (e.g., -OH, -NH₂) on the pyrazole ring .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities in derivatives?
- Crystal Growth : Slow evaporation of DMSO/water mixtures yields diffraction-quality crystals .
- Data Interpretation : Comparing experimental bond lengths/angles (e.g., S=O: ~1.43 Å) with DFT-optimized structures .
- Applications : Confirming regioselectivity in sulfonamide coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
